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Compound of Interest

Compound Name: 4-(Allyloxy)benzohydrazide

CAS No.: 90480-14-1

Cat. No.: B1275975 Get Quote

Executive Summary: The Pharmacophore
Advantage
Benzohydrazides (

) represent a versatile scaffold in medicinal chemistry, acting as a "privileged structure" capable
of binding to multiple biological targets. Unlike rigid standard-of-care agents, the
benzohydrazide framework offers a tunable electronic environment via the hydrazide-
hydrazone linkage, allowing for dual-action mechanisms: metal chelation and hydrogen bond
donor/acceptor interactions.

This guide compares substituted benzohydrazides against standard therapeutic agents

(Ciprofloxacin and Doxorubicin), demonstrating how specific substituent modifications (SAR)

drive potency and selectivity.

Structural Basis & SAR Logic
The biological efficacy of benzohydrazides is governed by the electronic and steric nature of

substituents on the phenyl ring.

The "Warhead" (Hydrazide Linker): The
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moiety is essential for interacting with nucleophilic residues in enzyme active sites (e.g.,
Serine-195 in proteases or Cysteine residues in kinases).

Electronic Effects:

Electron-Withdrawing Groups (EWG): Substituents like

,

, or

at the para position increase the acidity of the amide proton, enhancing hydrogen bonding
capability with target receptors (e.g., EGFR kinase).

Electron-Donating Groups (EDG): Groups like

or

often improve solubility and bioavailability but may reduce electrophilicity.

Metal Complexation: The carbonyl oxygen and terminal amino nitrogen can chelate transition

metals (Cu²⁺, Pd²⁺), which is critical for their DNA-cleaving anticancer mechanism.

Comparative Analysis: Antimicrobial Activity
Target: Bacterial Enoyl-ACP Reductase (FabI) and DNA Gyrase. Comparator: Ciprofloxacin

(Fluoroquinolone).[1][2]

Performance Data: Minimum Inhibitory Concentration
(MIC)
Data synthesized from recent comparative SAR studies (e.g., Eur. J. Med. Chem, 2023).
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Compound
Class

Derivative /
Variant

Target
Organism

MIC (

g/mL)

Relative
Potency

Standard Ciprofloxacin S. aureus 0.5 - 1.0 Baseline (1.0x)

Benzohydrazide

4-

Nitrobenzohydra

zide

S. aureus 2.5 0.4x

Benzohydrazide

2,4-

Dichlorobenzohy

drazide

S. aureus 0.8 1.25x

Standard Ciprofloxacin E. coli 0.01 - 0.5 Baseline (1.0x)

Benzohydrazide

4-

Methoxybenzohy

drazide

E. coli 12.5 <0.1x

Benzohydrazide
N'-(thiophene-2-

yl) derivative
E. coli 1.5 0.3x

Key Insight: While generally less potent than Ciprofloxacin against Gram-negative bacteria due

to efflux pump issues, halogenated benzohydrazides (e.g., 2,4-dichloro) often exhibit superior

activity against Gram-positive strains (S. aureus) and resistant strains (MRSA) by bypassing

the fluoroquinolone-binding pocket mutations.

Comparative Analysis: Anticancer Cytotoxicity
Target: EGFR Kinase and Tubulin Polymerization. Comparator: Doxorubicin (Anthracycline).[3]

Performance Data: Cytotoxicity (IC50)
Data based on MCF-7 (Breast Cancer) and HEK293 (Normal Kidney) cell lines.
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Compound
Substituent
Profile

MCF-7 IC50 (

M)

HEK293 IC50 (

M)

Selectivity
Index (SI)

Doxorubicin
(Standard

Control)
0.29 0.85 2.9

Benzohydrazide

A

4-OH, 3-OMe

(Vanillin core)
5.20 >100 >19.2

Benzohydrazide

B

4-F (Fluoro-

derivative)
0.45 12.5 27.7

Benzohydrazide

C
Pd(II) Complex 1.18 37.2 31.5

Key Insight: Doxorubicin is highly potent but lacks selectivity (low SI), causing severe

cardiotoxicity. Substituted benzohydrazides, particularly Fluorinated derivatives and Pd(II)

complexes, show slightly lower absolute potency but significantly higher Selectivity Indices (SI),

indicating a wider therapeutic window and reduced toxicity to normal cells.

Mechanistic & Experimental Visualization
A. Synthesis Workflow: The Condensation Protocol
This diagram outlines the critical path for synthesizing high-purity benzohydrazide derivatives.

Start: Methyl Benzoate
(Substituted)

Reflux (Ethanol)
4-6 Hours

Mix

Reagent:
Hydrazine Hydrate (NH2NH2)

Precipitation
(Cool to RT)

TLC Check Wash:
Cold Water/Ethanol

Filter Recrystallization
(Abs. Ethanol)

Purify Pure Benzohydrazide
(Needle Crystals)

Dry

Click to download full resolution via product page

Caption: Step-by-step condensation synthesis. Recrystallization is the critical control point for

purity.
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B. Mechanism of Action: EGFR Kinase Inhibition
How benzohydrazides block cancer cell proliferation compared to ATP.

EGFR Kinase Domain
(Active Site)

Inhibition of
Autophosphorylation

Benzohydrazide Derivative

H-Bonding Network
(Met793, Cys797)

Competitive Binding

ATP (Natural Ligand)

Blocked

Apoptosis Induction
(G0/G1 Arrest)

Click to download full resolution via product page

Caption: Competitive inhibition of EGFR. The hydrazide motif mimics the ATP adenine ring

interactions.

Technical Protocols
Protocol 1: Synthesis of 4-Chlorobenzohydrazide
Self-Validating Check: The disappearance of the ester C=O stretch (1720 cm⁻¹) and

appearance of the amide C=O (1650 cm⁻¹) in IR spectroscopy confirms conversion.

Dissolution: Dissolve 0.01 mol of Methyl 4-chlorobenzoate in 20 mL of absolute ethanol.
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Addition: Add 0.02 mol (excess) of Hydrazine Hydrate (99%) dropwise with constant stirring.

Reflux: Heat the mixture at 80°C for 4-6 hours. Monitor via TLC (Solvent: Ethyl

Acetate/Hexane 3:7).

Isolation: Cool the reaction mixture in an ice bath. White needle-like crystals should form

within 30 minutes.

Purification: Filter and wash with 10 mL cold water to remove excess hydrazine.

Recrystallize from ethanol.

Yield Calculation: Expected yield >75%. Melting point range: 163–165°C.

Protocol 2: MTT Cytotoxicity Assay
Self-Validating Check: Use DMSO (<0.1%) as a vehicle control and Doxorubicin as a positive

control. Z-factor must be >0.5 for assay validity.

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

Treatment: Add benzohydrazide derivatives at serial dilutions (0.1, 1, 10, 50, 100

M). Run in triplicate.

Incubation: Incubate for 48 hours.

Staining: Add 20

L MTT solution (5 mg/mL in PBS). Incubate for 4 hours until purple formazan crystals form.

Solubilization: Aspirate media and add 150

L DMSO to dissolve crystals.

Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression

(GraphPad Prism).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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